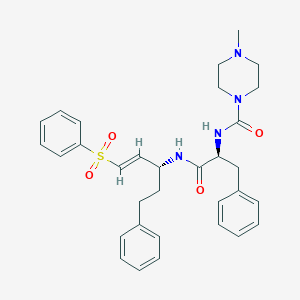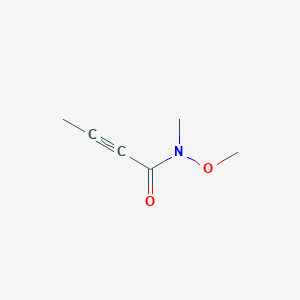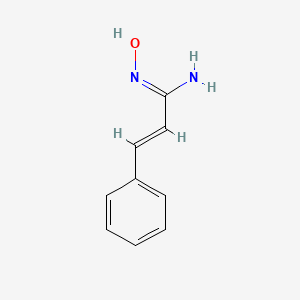
N-Hydroxy-3-phenylacrylimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-phenylacrylimidamide: is an organic compound that belongs to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine functional group attached to an acyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-phenylacrylimidamide typically involves the reaction of 3-phenylacrylic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in a suitable solvent such as dichloromethane or ethanol for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-3-phenylacrylimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Substituted hydroxamic acids.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-phenylacrylimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as metal chelating agents.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-phenylacrylimidamide involves its ability to chelate metal ions through the hydroxylamine group. This chelation can inhibit the activity of metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access. The compound may also interact with other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
N-Hydroxyphthalimide: Another hydroxamic acid with similar metal-chelating properties.
N-Hydroxy-3,4,5,6-tetraphenylphthalimide: A structurally related compound used in oxidation reactions.
N-Hydroxy-3-aroylindoles: Compounds with similar hydroxylamine functional groups.
Uniqueness: N-Hydroxy-3-phenylacrylimidamide is unique due to its specific structure, which allows for selective interactions with certain enzymes and metal ions. Its phenylacrylic backbone provides additional stability and potential for further functionalization, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(E)-N'-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+ |
Clave InChI |
OGHDWBUBSDXIRB-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=N/O)/N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
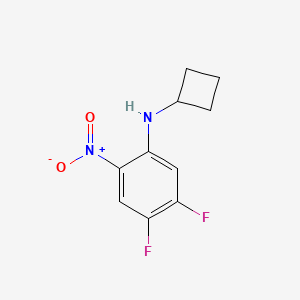
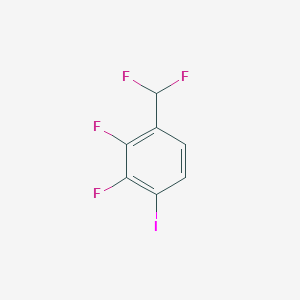

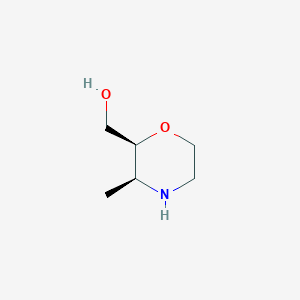



![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
